molecular formula C15H10F2O4 B6408605 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261993-64-9

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408605
CAS No.: 1261993-64-9
M. Wt: 292.23 g/mol
InChI Key: NIMBGFKIXOBDCU-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of fluorine atoms and a methoxycarbonyl group attached to the benzene ring

Properties

IUPAC Name

2-fluoro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMBGFKIXOBDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691499
Record name 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-64-9
Record name 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of the compound may also involve the use of 3-fluoro-4-methoxycarbonylphenylboronic acid as a starting material .

Chemical Reactions Analysis

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in coupling reactions, the compound interacts with palladium catalysts to form new carbon–carbon bonds through oxidative addition and transmetalation processes .

Comparison with Similar Compounds

6-Fluoro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the presence of specific substituents, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of fluorine atoms and a methoxycarbonyl group, which can impart distinct reactivity and applications.

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